molecular formula C11H15N3O3 B15092564 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

Cat. No.: B15092564
M. Wt: 237.25 g/mol
InChI Key: MLSUMUPTARLWGJ-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 3-position and a piperidin-4-ylmethoxy group at the 4-position. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(piperidin-4-ylmethoxy)pyridine. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-Amino-4-(piperidin-4-ylmethoxy)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is often related to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the piperidin-4-ylmethoxy moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both the nitro group and the piperidin-4-ylmethoxy group allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications .

Biological Activity

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer therapy. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of 237.25 g/mol. Its structure features a pyridine ring substituted with a nitro group and a piperidinylmethoxy group, which contribute to its unique reactivity and biological activity.

Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation of gene expression linked to cancer progression. The compound demonstrates potent inhibition with Ki values as low as 29 nM, indicating its effectiveness against LSD1 compared to related enzymes like monoamine oxidase A and B.

Biochemical Pathway Modulation

The presence of the nitro group may facilitate redox reactions, while the piperidine ring enhances interactions with target proteins or enzymes, influencing various cellular processes. This modulation can lead to increased cellular H3K4 methylation, which is crucial for gene activation and has been shown to inhibit the proliferation of leukemia and solid tumor cells effectively.

Inhibition Studies

The following table summarizes the inhibitory effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Mechanism
K-562 (Leukemia)0.29LSD1 inhibition
MDA-MB-435 (Melanoma)0.67Epigenetic modulation
HCT-116 (Colon)0.80Cell cycle arrest
PC-3 (Prostate)0.87Apoptosis induction

These values indicate that the compound exhibits strong cytotoxic effects across multiple cancer types, making it a promising candidate for further development in cancer therapeutics .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating various derivatives of piperidine-based compounds, this compound was found to significantly inhibit growth in several cancer cell lines, outperforming traditional chemotherapeutics like staurosporine in certain assays . The study utilized MTT assays to determine cell viability post-treatment.

Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action through molecular docking studies, revealing that the compound binds effectively to the active site of LSD1, disrupting its function and leading to altered gene expression profiles associated with cancer cell survival .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
3-(Piperidin-4-ylmethoxy)pyridineLacks the nitro groupTargets different biological pathways
5-Chloro-3-nitropyridineContains a chloro substituentExhibits different electronic properties
4-Methyl-3-nitropyridineMethyl group instead of piperidinylmethoxyAlters steric hindrance affecting reactivity

The combination of the nitro group and piperidine ring in this compound provides distinct chemical reactivity and biological activity not observed in similar compounds, enhancing its value for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-nitro-4-(piperidin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-7-13-6-3-11(10)17-8-9-1-4-12-5-2-9/h3,6-7,9,12H,1-2,4-5,8H2

InChI Key

MLSUMUPTARLWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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